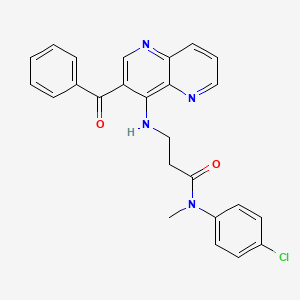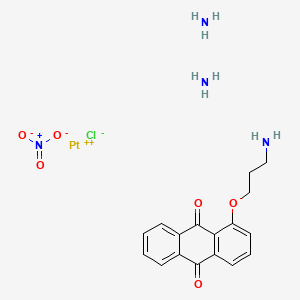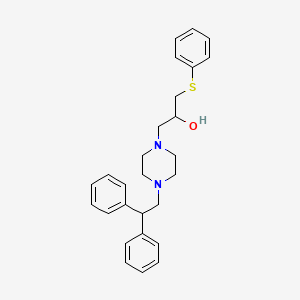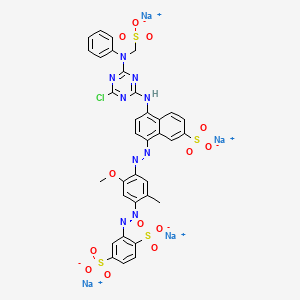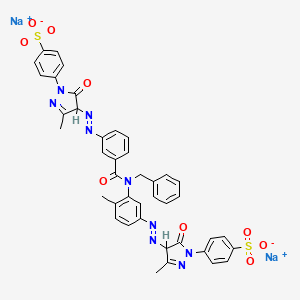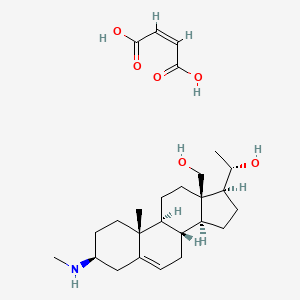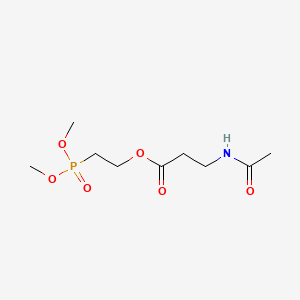
beta-Alanine, N-acetyl-, 2-(dimethoxyphosphinyl)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
beta-Alanine, N-acetyl-, 2-(dimethoxyphosphinyl)ethyl ester: is a chemical compound with the molecular formula C9-H18-N-O6-P and a molecular weight of 267.25 g/mol . This compound is a derivative of beta-alanine, an amino acid that plays a crucial role in various biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, N-acetyl-, 2-(dimethoxyphosphinyl)ethyl ester can be achieved through a series of chemical reactions involving beta-alanine and other reagents. One common method involves the reaction of beta-alanine with acetic anhydride to form N-acetyl-beta-alanine. This intermediate is then reacted with 2-(dimethoxyphosphinyl)ethyl chloride under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphinyl group, leading to the formation of phosphonic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the N-acetyl moiety, potentially yielding beta-alanine derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Beta-alanine derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a precursor for the synthesis of peptides and other bioactive compounds. Its derivatives are studied for their potential therapeutic effects .
Medicine: The compound and its derivatives are investigated for their potential use in drug development, particularly in the treatment of neurological disorders and metabolic diseases .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials .
Mécanisme D'action
The mechanism of action of beta-Alanine, N-acetyl-, 2-(dimethoxyphosphinyl)ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of bioactive metabolites. These metabolites can modulate various biochemical pathways, including those related to neurotransmission and energy metabolism .
Comparaison Avec Des Composés Similaires
beta-Alanine: A naturally occurring beta amino acid with similar structural features but lacking the N-acetyl and phosphinyl groups.
N-Acetyl-beta-alanine: Similar to the target compound but without the 2-(dimethoxyphosphinyl)ethyl ester moiety.
Uniqueness: The presence of the 2-(dimethoxyphosphinyl)ethyl ester group in beta-Alanine, N-acetyl-, 2-(dimethoxyphosphinyl)ethyl ester imparts unique chemical properties, such as increased reactivity and potential for forming diverse derivatives. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Propriétés
Numéro CAS |
152819-40-4 |
|---|---|
Formule moléculaire |
C9H18NO6P |
Poids moléculaire |
267.22 g/mol |
Nom IUPAC |
2-dimethoxyphosphorylethyl 3-acetamidopropanoate |
InChI |
InChI=1S/C9H18NO6P/c1-8(11)10-5-4-9(12)16-6-7-17(13,14-2)15-3/h4-7H2,1-3H3,(H,10,11) |
Clé InChI |
OSTVCMUGPMECGX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCC(=O)OCCP(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(E)-but-2-enedioic acid;2-[2-(2-methylphenyl)ethyl]morpholine](/img/structure/B12749439.png)
